molecular formula C10H11NO4 B13809609 L-Serine,O-benzoyl-

L-Serine,O-benzoyl-

Cat. No.: B13809609
M. Wt: 209.20 g/mol
InChI Key: ZQXBXSLGROYFDW-QMMMGPOBSA-N
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Description

L-Serine,O-benzoyl- is a derivative of the amino acid L-serine, where the hydroxyl group of serine is esterified with benzoic acid. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine,O-benzoyl- typically involves the esterification of L-serine with benzoic acid. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization without the need for a second resolving agent . This method provides a more convenient and cost-effective route to obtain O-benzyl-L-serine.

Industrial Production Methods

Industrial production of L-Serine,O-benzoyl- often involves large-scale fermentation processes. For instance, recombinant Escherichia coli can be engineered to produce L-serine, which is then esterified with benzoic acid under controlled conditions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Serine,O-benzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: L-serine.

    Substitution: Various substituted serine derivatives depending on the nucleophile used.

Scientific Research Applications

L-Serine,O-benzoyl- has a wide range of applications in scientific research:

Mechanism of Action

L-Serine,O-benzoyl- exerts its effects primarily through its interaction with enzymes and receptors in the body. It acts as a precursor for neurotransmitters and other biologically active molecules. The compound is known to activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine,O-benzoyl- is unique due to its esterified structure, which imparts different chemical properties compared to its parent compound, L-serine. This modification allows it to participate in specific biochemical reactions and enhances its utility in various industrial and research applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2S)-2-amino-3-benzoyloxypropanoic acid

InChI

InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-/m0/s1

InChI Key

ZQXBXSLGROYFDW-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N

Origin of Product

United States

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